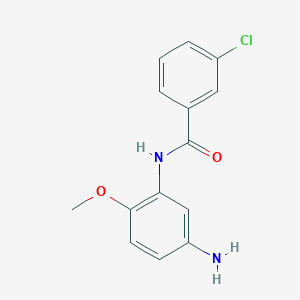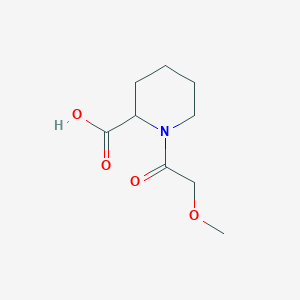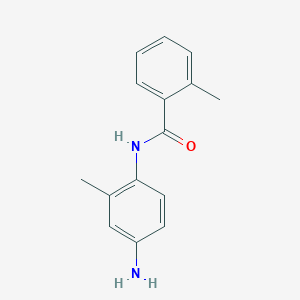
Quinolin-4-ylmethanol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-4-ylmethanol hydrobromide is a chemical compound with the molecular formula C10H10BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with various targets, including bacterial type ii topoisomerases . These enzymes play a crucial role in controlling the topological states of DNA during replication .
Mode of Action
Quinolones, a class of compounds structurally similar to quinolin-4-ylmethanol hydrobromide, act by converting their targets, gyrase and topoisomerase iv, into toxic enzymes that fragment the bacterial chromosome . This interaction leads to the inhibition of bacterial DNA replication, transcription, repair, and recombination .
Biochemical Pathways
Quinoline-based compounds are known to interfere with the dna supercoiling process, which is crucial for various dna metabolic processes .
Result of Action
Quinoline-based compounds are known to exhibit various biological activities, including antibacterial, antimalarial, and anticancer effects . These effects result from the compound’s interaction with its targets and the subsequent disruption of essential cellular processes .
Preparation Methods
The synthesis of quinolin-4-ylmethanol hydrobromide can be achieved through several methods. One common approach involves the reaction of quinoline with formaldehyde and hydrobromic acid. This reaction typically occurs under acidic conditions and involves the formation of an intermediate, which is then converted to the final product through a series of steps .
Industrial production methods for quinoline derivatives often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to enhance the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Quinolin-4-ylmethanol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-4-ylmethanol derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline ring, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
Quinolin-4-ylmethanol hydrobromide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that inhibits hemozoin polymerization.
Ciprofloxacin: An antibiotic that targets bacterial DNA gyrase and topoisomerase IV.
Quinoline: The parent compound with diverse biological activities.
The uniqueness of this compound lies in its specific functional group, which allows for further chemical modifications and the development of novel derivatives with enhanced biological activities .
Properties
IUPAC Name |
quinolin-4-ylmethanol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.BrH/c12-7-8-5-6-11-10-4-2-1-3-9(8)10;/h1-6,12H,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZBSTYKDWIFFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CO.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
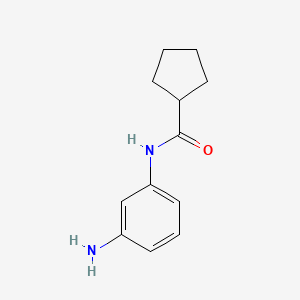
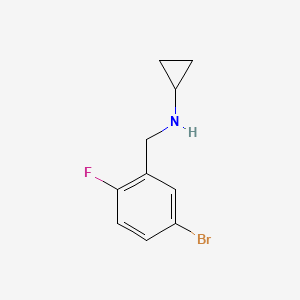
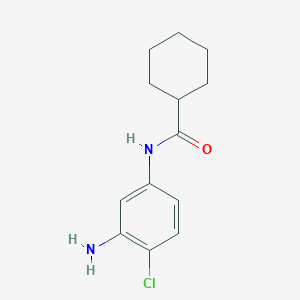
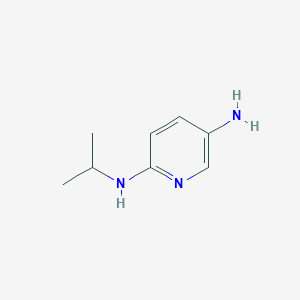
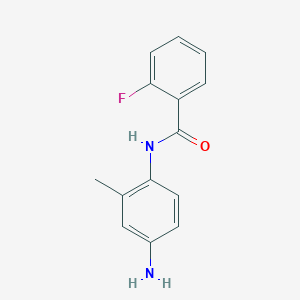
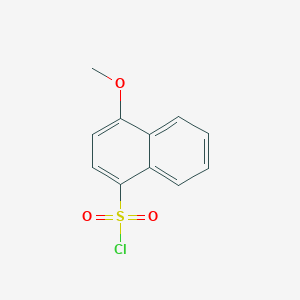
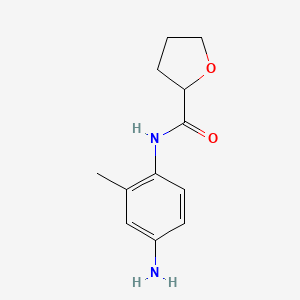
![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)
